molecular formula C10H8N2OS B1255327 3-Isothiocyanato-4-methoxy-1H-indole CAS No. 929083-72-7

3-Isothiocyanato-4-methoxy-1H-indole

Cat. No.: B1255327
CAS No.: 929083-72-7
M. Wt: 204.25 g/mol
InChI Key: DJDFPSQNQFBWJR-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-methoxy-1H-indole is a chemical compound with the molecular formula C10H8N2OS. It is an indole derivative, which means it contains the indole ring system, a common structure in many natural and synthetic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-4-methoxy-1H-indole typically involves the reaction of 4-methoxyindole with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the indole ring to form the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-4-methoxy-1H-indole is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, the isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, potentially leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isothiocyanato-4-methoxy-1H-indole is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-isothiocyanato-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-13-9-4-2-3-7-10(9)8(5-11-7)12-6-14/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDFPSQNQFBWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582863
Record name 3-Isothiocyanato-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929083-72-7
Record name 3-Isothiocyanato-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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